7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one
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Overview
Description
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one is a heterocyclic compound that belongs to the class of indoloquinolines. This compound is of significant interest due to its unique structural features and potential biological activities. It has been studied for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one can be accomplished through several methods. One common approach involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines . This reaction typically requires the presence of hydrochloric acid and is carried out by boiling the reactants in isopropyl alcohol . The formation of the desired indoloquinoline is achieved through a series of acid-catalyzed rearrangements and cyclizations .
Industrial Production Methods
The use of palladium-catalyzed intramolecular C-H arylation has also been explored for the synthesis of variously substituted indoloquinolines, which could be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the indole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is believed to be mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one: This compound shares a similar core structure but lacks the methyl group at the 7-position.
2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: Another related compound with a methoxy group instead of a methyl group.
Uniqueness
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position can affect the compound’s ability to interact with molecular targets and may enhance its biological properties compared to similar compounds .
Properties
CAS No. |
62289-97-8 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
7-methyl-5H-indolo[2,3-c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C15H11N3O/c1-18-11-7-3-2-5-9(11)12-13-10(6-4-8-16-13)17-15(19)14(12)18/h2-8H,1H3,(H,17,19) |
InChI Key |
SXDDWCDEGHFLSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NC4=C3N=CC=C4 |
Origin of Product |
United States |
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